molecular formula C24H18Cl2N4S B188617 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- CAS No. 72913-11-2

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-

Cat. No. B188617
CAS RN: 72913-11-2
M. Wt: 465.4 g/mol
InChI Key: VQEGPALUOXMZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-, also known as CMT-3, is a benzodiazepine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain.

Mechanism Of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is not fully understood. However, studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have various biochemical and physiological effects. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to induce apoptosis in cancer cells. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to have analgesic effects, which may be due to its ability to inhibit the activity of certain enzymes involved in pain signaling.

Advantages And Limitations For Lab Experiments

One advantage of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- in lab experiments is its potential therapeutic effects in the treatment of cancer, inflammation, and pain. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have relatively low toxicity in animal studies. However, one limitation of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- in lab experiments is its complex synthesis process, which requires skilled chemists and specialized equipment.

Future Directions

There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-. One direction is to further investigate its potential therapeutic effects in the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-. Other future directions include the development of more efficient synthesis methods for 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- and the investigation of its potential side effects and toxicity in humans.
Conclusion
In conclusion, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is a benzodiazepine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the growth of various cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory and analgesic effects. While 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has several advantages for lab experiments, its complex synthesis process and potential side effects and toxicity in humans require further investigation.

Synthesis Methods

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can be synthesized through a multi-step process involving the reaction of 8-chloro-6-(2-chlorophenyl)-1-((phenylmethyl)thio)methyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with various reagents. The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and pain. Studies have shown that 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)- has been found to have analgesic effects, which may be useful in the treatment of pain.

properties

CAS RN

72913-11-2

Product Name

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((phenylmethyl)thio)methyl)-

Molecular Formula

C24H18Cl2N4S

Molecular Weight

465.4 g/mol

IUPAC Name

1-(benzylsulfanylmethyl)-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C24H18Cl2N4S/c25-17-10-11-21-19(12-17)24(18-8-4-5-9-20(18)26)27-13-22-28-29-23(30(21)22)15-31-14-16-6-2-1-3-7-16/h1-12H,13-15H2

InChI Key

VQEGPALUOXMZCL-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CC=C5

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CC=CC=C5

Other CAS RN

72913-11-2

Origin of Product

United States

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